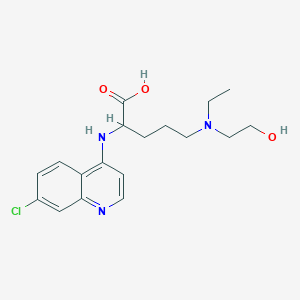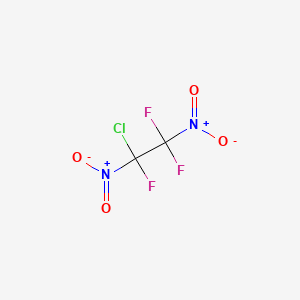
1-Chloro-1,2,2-trifluoro-1,2-dinitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Chloro-1,2,2-trifluoro-1,2-dinitroethane involves several steps and specific reaction conditions. One common method includes the nitration of 1-chloro-1,2,2-trifluoroethane using nitric acid and sulfuric acid as reagents . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-1,2,2-trifluoro-1,2-dinitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides and other by-products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1-chloro-1,2,2-trifluoro-1,2-diaminoethane.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,2,2-trifluoro-1,2-dinitroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2,2-trifluoro-1,2-dinitroethane involves its interaction with molecular targets such as the 50S ribosomal subunit in bacteria. By binding to this subunit, the compound inhibits protein synthesis, leading to bacterial growth inhibition . The exact molecular pathways involved in its effects on human cells are still under investigation.
Comparison with Similar Compounds
1-Chloro-1,2,2-trifluoro-1,2-dinitroethane can be compared with other similar compounds, such as:
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: This compound has similar fluorinated and halogenated properties but differs in its bromine content.
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a cleaning agent, this compound has different halogenation and applications.
2,2-Dichloro-1,1,1-trifluoroethane: This compound is used in refrigeration and has distinct chemical properties compared to this compound.
Properties
CAS No. |
425-11-6 |
|---|---|
Molecular Formula |
C2ClF3N2O4 |
Molecular Weight |
208.48 g/mol |
IUPAC Name |
1-chloro-1,2,2-trifluoro-1,2-dinitroethane |
InChI |
InChI=1S/C2ClF3N2O4/c3-1(4,7(9)10)2(5,6)8(11)12 |
InChI Key |
FFFYUJXEAAHXMA-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])(F)Cl)([N+](=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


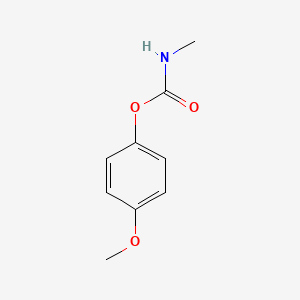
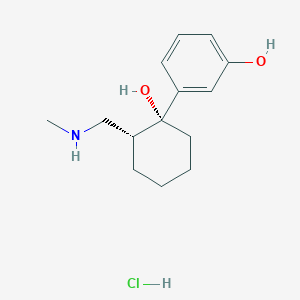

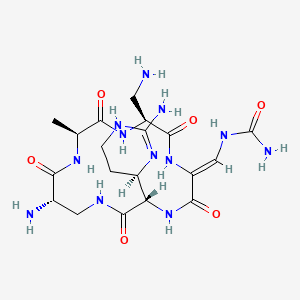
![2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13418073.png)

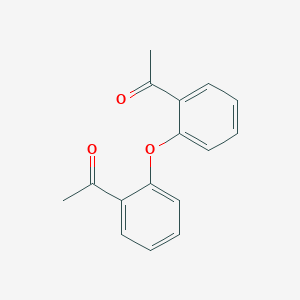
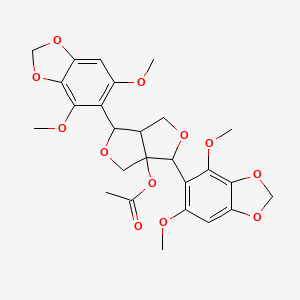

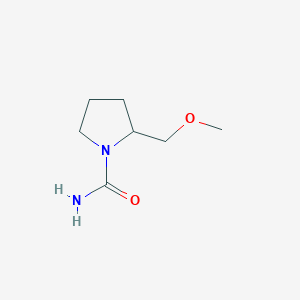


![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)
